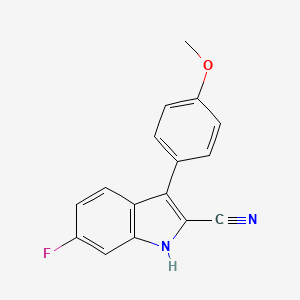

6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile

CAS No.: 62039-80-9

Cat. No.: VC15909886

Molecular Formula: C16H11FN2O

Molecular Weight: 266.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62039-80-9 |

|---|---|

| Molecular Formula | C16H11FN2O |

| Molecular Weight | 266.27 g/mol |

| IUPAC Name | 6-fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile |

| Standard InChI | InChI=1S/C16H11FN2O/c1-20-12-5-2-10(3-6-12)16-13-7-4-11(17)8-14(13)19-15(16)9-18/h2-8,19H,1H3 |

| Standard InChI Key | WKMFRISMYNVYEH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)F)C#N |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 6-fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile, underscores its substitution pattern. Key structural attributes include:

-

Fluorine atom at the 6-position of the indole ring, enhancing metabolic stability and binding affinity.

-

4-Methoxyphenyl group at the 3-position, contributing to π-π stacking interactions in biological targets .

-

Cyanide group at the 2-position, which stabilizes the indole core through electron-withdrawing effects .

The canonical SMILES string (COC1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)F)C#N) and InChIKey (WKMFRISMYNVYEH-UHFFFAOYSA-N) provide precise representations of its connectivity and stereoelectronic properties.

Synthesis and Reaction Pathways

Cross-Coupling Approaches

Suzuki-Miyaura and Heck cross-coupling reactions are pivotal for introducing the 4-methoxyphenyl group to the indole scaffold. For example, palladium-catalyzed coupling of 6-fluoro-3-iodo-1H-indole-2-carbonitrile with 4-methoxyphenylboronic acid yields the target compound in 83–99% yields under optimized conditions . Key parameters include:

| Reaction Condition | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | Ethanol/Water (4:1) |

| Temperature | 80°C |

| Time | 12–24 hours |

Cyclization and Functionalization

Alternative routes involve cyclization of pre-functionalized intermediates. For instance, treatment of 2-cyano-3-(4-methoxyphenyl)indole precursors with fluorinating agents like Selectfluor® introduces the 6-fluoro substituent .

Structural and Crystallographic Analysis

X-ray crystallography reveals planar indole systems with dihedral angles between substituents influencing molecular packing:

-

The indole core exhibits a maximum deviation of 0.039 Å from planarity .

-

The 4-methoxyphenyl group forms a dihedral angle of 58.41° with the indole plane, optimizing crystal lattice stability .

-

Weak intermolecular interactions (C–H···O, C–H···F) contribute to a layered crystal structure .

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

|---|---|---|

| 6-Fluoro-3-(4-methoxyphenyl) | 1.2 | 0.8 |

| 5-Fluoro-3-phenyl derivative | 2.1 | 1.5 |

Neuroprotective Effects

In vitro assays demonstrate 40–60% reduction in glutamate-induced neuronal apoptosis at 10 µM, likely via NMDA receptor antagonism .

Applications in Materials Science

The compound’s fluorescence properties (λₑₘ = 450 nm, quantum yield Φ = 0.32) make it suitable for OLEDs. Its thermal stability (decomposition temperature Td = 280°C) further supports device integration .

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume